molecular formula C15H26N2 B5213215 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine

1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine

Cat. No.: B5213215
M. Wt: 234.38 g/mol
InChI Key: UYJKRFMCUZSOKX-UHFFFAOYSA-N
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Description

1-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-4-methylpiperazine is a complex organic compound characterized by its bicyclic structure and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with 4-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Mechanism of Action

The mechanism of action of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine is unique due to its combination of a bicyclic structure and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-15(2)13-5-4-12(14(15)10-13)11-17-8-6-16(3)7-9-17/h4,13-14H,5-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJKRFMCUZSOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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